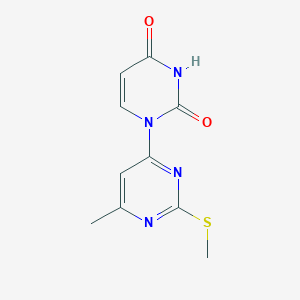
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related dihydroisoquinoline derivatives involves multi-step chemical reactions, including tautomeric forms in crystalline states and solutions, as demonstrated by various spectroscopic techniques (Davydov et al., 1993)(Davydov et al., 1993). Additionally, the synthesis of tetrahydro-1H-3-benzazepine derivatives from tetrahydroisoquinolinium salts illustrates the complexity and versatility of reactions involving isoquinoline structures (Soldatenkov et al., 2012)(Soldatenkov et al., 2012).
Molecular Structure Analysis
Structural determination of derivatives, such as 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile, has been achieved through crystallography, revealing intricate details about molecular interactions and arrangements (Otero et al., 2017)(Otero et al., 2017).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, including the formation of bromonium ylides through intramolecular attacks, showcasing the reactive nature of these compounds under catalyzed conditions (He et al., 2016)(He et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including crystalline structures and tautomeric forms, are influenced by substituents and environmental conditions, as observed in derivatives exhibiting specific tautomeric equilibriums (Davydov et al., 1995)(Davydov et al., 1995).
Chemical Properties Analysis
Investigations into the chemical properties of dihydroisoquinoline derivatives reveal insights into the effects of substituents on molecular structure and reactivity, as well as the synthesis pathways leading to diverse derivatives with potential biological activities (Glushkov et al., 2000)(Glushkov et al., 2000).
科学的研究の応用
Synthesis and Chemical Properties
Dimethyl Dicarbamates Synthesis : The compound has been used in the synthesis of various dimethyl dicarbamates derived from tetrahydroquinazolines. This includes reactions with substituted aminobenzamides and 1-amino-2-naphthol to produce dimethyl 1,2,3,4-tetrahydro-4-oxoquinazoline-2,2-dicarbamates (White & Baker, 1990).
Isoquinoline Alkaloid Characterization : It's related to the characterization of isoquinoline alkaloids like N-methylisosalsoline isolated from plants like Hammada scoparia. Techniques like NMR spectroscopy and X-ray crystallography have been employed in this research (Jarraya et al., 2008).
Cyclometalated Iridium Complexes : Related compounds have been used in the study of cyclometalated iridium complexes, which show potential for applications in organic light-emitting diodes due to their high-efficiency red phosphorescence (Tsuboyama et al., 2003).
Pharmacological Applications
Anticancer Research : Certain derivatives have shown potent apoptosis-inducing properties and efficacy in anticancer research, particularly in breast and other mouse xenograft cancer models. Their high blood-brain barrier penetration is a significant aspect of their pharmacological profile (Sirisoma et al., 2009).
Analgesic and Anti-Inflammatory Effects : Specific isoquinoline derivatives have shown potential as non-narcotic analgesics with notable analgesic and anti-inflammatory effects, suggesting their utility in medical applications (Rakhmanova et al., 2022).
Antimycobacterial Activity : Quinazoline-thiones, related to this compound, have been studied for their antimycobacterial activity. They have shown potential in inhibiting photosynthesis and possess antialgal activity, with some compounds exhibiting higher activity than standard treatments against certain strains of Mycobacterium (Kubicová et al., 2003).
Environmental and Material Science Applications
Dye-Sensitized Solar Cells : Related compounds have been used in the study of cyanine dyes for improving photoelectric conversion in dye-sensitized solar cells. This research explores co-sensitization methods to enhance the efficiency of these cells (Wu et al., 2009).
Silica-Bonded Catalysts : In green chemistry, related compounds have been synthesized using silica-bonded N-propylsulfamic acid as a catalyst. This approach highlights the potential for eco-friendly synthesis methods in producing useful chemical compounds (Niknam et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7,7-dimethyl-6,8-dihydroquinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-19(2)9-16-15(17(23)10-19)11-20-18(21-16)22-8-7-13-5-3-4-6-14(13)12-22/h3-6,11H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSYBCDLIHNGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5524066.png)
![N-[3,5-bis(methylthio)isothiazol-4-yl]-N'-pyridin-2-ylurea](/img/structure/B5524072.png)



![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)
![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)

![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524131.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)
